molecular formula H83O40PW12 B1220900 12-Wolframophosphoric acid CAS No. 1343-93-7

12-Wolframophosphoric acid

Cat. No. B1220900
Key on ui cas rn: 1343-93-7
M. Wt: 2961 g/mol
InChI Key: BCTWNMTZAXVEJL-UHFFFAOYSA-N
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Patent
US04110079

Procedure details

Phosphotungstic acid reagent was prepared by refluxing a solution of 4 g sodium tungstate in 30 ml of H2O with 3.2 ml of 85% by weight orthophosphoric acid for 2 hours. The solution was then cooled to room temperature and diluted to 100 cc. Then 3.2 g of Li2SO4.H2O was added and mixed well. This liquid reagent material was incorporated into pods prepared as described in Example 1.
Name
sodium tungstate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Li2SO4.H2O
Quantity
3.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][W:2]([O-])(=O)=O.[Na+].[Na+].[P:8](=O)(O)(O)[OH:9]>O>[OH2:1].[OH2:9].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[PH3:8].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2].[W:2] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46.47.48.49.50.51.52.53.54.55.56.57|

Inputs

Step One
Name
sodium tungstate
Quantity
4 g
Type
reactant
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Li2SO4.H2O
Quantity
3.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted to 100 cc
ADDITION
Type
ADDITION
Details
mixed well
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.P.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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